Ethyl 3-bromo-5-hydroxybenzoate: A Comprehensive Technical Guide on Structure, Synthesis, and Diversity-Oriented Applications
Ethyl 3-bromo-5-hydroxybenzoate: A Comprehensive Technical Guide on Structure, Synthesis, and Diversity-Oriented Applications
Executive Summary
As a Senior Application Scientist specializing in molecular building blocks, I frequently encounter the need for versatile, multi-functional scaffolds that can streamline complex synthetic workflows. Ethyl 3-bromo-5-hydroxybenzoate (CAS: 870673-35-1) [1] represents a privileged structural motif in modern organic chemistry. Featuring three orthogonal reactive sites—a nucleophilic phenolic hydroxyl, an electrophilic ester, and a cross-coupling-ready aryl bromide—this compound serves as a critical intermediate in both Diversity-Oriented Synthesis (DOS)[2] and the development of targeted therapeutics, such as phosphodiesterase IV (PDE4) inhibitors[3].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, a field-validated synthetic methodology, and its strategic applications in drug development.
Physicochemical Profiling & Structural Analysis
The utility of Ethyl 3-bromo-5-hydroxybenzoate stems from its unique electronic distribution. The meta-relationship between the electron-withdrawing ester and bromide groups significantly increases the acidity of the phenolic hydroxyl compared to an unsubstituted phenol. This electronic tuning is highly advantageous when performing regioselective O-alkylation or when the phenol acts as an anchor point for macrocyclization[2].
Quantitative Data Summaries
To establish a baseline for analytical verification, the core physicochemical parameters of the product and its primary precursor are summarized below.
Table 1: Physicochemical Properties of Ethyl 3-bromo-5-hydroxybenzoate
| Parameter | Specification / Value |
| Chemical Name | Ethyl 3-bromo-5-hydroxybenzoate |
| CAS Registry Number | 870673-35-1[1] |
| Molecular Formula | C9H9BrO3[4] |
| Molecular Weight | 245.07 g/mol |
| SMILES | CCOC(=O)c1cc(Br)cc(O)c1 |
| Topological Polar Surface Area | 46.5 Ų[4] |
| Hydrogen Bond Donors / Acceptors | 1 / 3[4] |
Table 2: Starting Material Specifications
| Parameter | Specification / Value |
| Precursor Name | 3-Bromo-5-hydroxybenzoic acid |
| CAS Registry Number | 140472-69-1[5] |
| Molecular Weight | 217.02 g/mol |
| Melting Point | 237–241 °C |
Synthetic Methodology: Field-Proven Protocol
The most reliable and scalable method for generating Ethyl 3-bromo-5-hydroxybenzoate is via the Fischer esterification of 3-bromo-5-hydroxybenzoic acid[2]. As a self-validating system, this protocol relies on Le Chatelier’s principle and distinct polarity shifts to ensure high conversion and easy analytical confirmation.
Mechanistic Rationale & Causality
Fischer esterification is an equilibrium-driven process. By utilizing ethanol as both the solvent and the reactant in vast excess, we drive the equilibrium toward the ester product. The addition of catalytic concentrated sulfuric acid (
-
Electrophilic Activation: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly susceptible to nucleophilic attack by ethanol.
-
Dehydration: It acts as a dehydrating agent, sequestering the water byproduct to prevent the reverse hydrolysis reaction.
Step-by-Step Experimental Protocol
Note: The following protocol is adapted from established diversity-oriented synthesis workflows[2].
-
Reaction Setup: To a stirred solution of 3-bromo-5-hydroxybenzoic acid (5.19 g, 23.9 mmol) in absolute Ethanol (EtOH, 50 mL), carefully add concentrated
(1.0 mL) dropwise at room temperature. -
Thermal Activation: Equip the flask with a reflux condenser and heat the solution to 70 °C. Maintain reflux for 72 hours.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The starting material is highly polar and will remain near the baseline, while the ethyl ester product will migrate significantly higher (e.g.,
~0.4 in 3:1 Hexane/EtOAc).
-
-
Solvent Evaporation: Once complete conversion is confirmed, cool the mixture to room temperature and remove the bulk ethanol under reduced pressure using a rotary evaporator. Causality: Removing the alcohol prevents the formation of emulsions during the subsequent aqueous workup.
-
Extraction & Neutralization: Dissolve the resulting crude residue in Ethyl Acetate (EtOAc, 100 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (
) to neutralize residual and unreacted trace acid, followed by a brine wash. -
Drying & Isolation: Dry the organic extract over anhydrous magnesium sulfate (
), filter, and concentrate under vacuum to afford the pure Ethyl 3-bromo-5-hydroxybenzoate. -
Analytical Validation: Perform
NMR ( or ). The appearance of a distinct triplet (~1.3 ppm, ) and quartet (~4.3 ppm, ) confirms successful ethyl ester formation[6], while the preservation of the aromatic proton signals confirms the integrity of the aryl bromide and phenol.
Figure 1: Step-by-step synthetic workflow for Ethyl 3-bromo-5-hydroxybenzoate via Fischer esterification.
Applications in Drug Development & DOS
The true value of Ethyl 3-bromo-5-hydroxybenzoate lies in its capacity for orthogonal functionalization. In complex drug discovery programs, minimizing protecting group manipulations is paramount for yield optimization.
Diversity-Oriented Synthesis (DOS) of Macrocycles
Researchers at the University of Cambridge have utilized this scaffold as a core platform for generating structurally diverse macrocyclic compounds with natural product-like characteristics[2]. The phenolic hydroxyl group acts as a nucleophilic anchor for O-alkylation (e.g., reacting with dibromoalkanes), while the ester can be subsequently hydrolyzed and coupled with various amines to form macrocyclic rings[2].
Synthesis of PDE4 Inhibitors
In pharmaceutical development, this compound has been explicitly cited in the synthesis of novel (3-oxo)pyridazin-4-ylurea derivatives, which function as phosphodiesterase IV (PDE4) inhibitors[3]. PDE4 inhibitors are critical in the treatment of inflammatory respiratory diseases like asthma and COPD. The aryl bromide serves as an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to extend the molecular framework[3].
Figure 2: Orthogonal reactivity pathways of Ethyl 3-bromo-5-hydroxybenzoate in drug development.
Handling, Storage, and Safety Protocols
As a halogenated phenolic ester, Ethyl 3-bromo-5-hydroxybenzoate must be handled with appropriate scientific rigor.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from prolonged exposure to light and moisture to prevent slow ester hydrolysis.
-
Handling: Utilize standard PPE (nitrile gloves, safety goggles, and a lab coat). Manipulations involving the concentrated sulfuric acid during its synthesis must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.
References
-
European Patent Office (EP 2196465 A1) - (3-oxo)pyridazin-4-ylurea derivatives as PDE4 inhibitors. Retrieved from:[Link]
-
University of Cambridge (Spring et al.) - An expedient strategy for the diversity-oriented synthesis of macrocyclic compounds with natural product-like characteristics. Retrieved from:[Link]
-
Googleapis Patent Archive - NMR Analysis of PDE4 Inhibitor Intermediates. Retrieved from: [Link]
Sources
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